molecular formula C9H13N3O3 B12642685 3H-Dideoxycytidine CAS No. 133525-08-3

3H-Dideoxycytidine

Cat. No.: B12642685
CAS No.: 133525-08-3
M. Wt: 215.23 g/mol
InChI Key: WREGKURFCTUGRC-ZKUPNMKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its pyrimidine base attached to a deoxyribose sugar molecule. It is a derivative of cytosine, a nucleobase found in DNA, and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale glycosylation reactions using automated synthesizers. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA. The compound mimics the natural nucleoside cytosine and gets incorporated into the DNA strand during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting DNA synthesis and cell proliferation .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific structure, which allows it to be used as a versatile precursor in the synthesis of various nucleoside analogues. Its ability to mimic natural nucleosides makes it valuable in both medicinal chemistry and biological research .

Properties

CAS No.

133525-08-3

Molecular Formula

C9H13N3O3

Molecular Weight

215.23 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)/t6-,8+/m0/s1/i1T,2T/t1?,2?,6-,8+

InChI Key

WREGKURFCTUGRC-ZKUPNMKVSA-N

Isomeric SMILES

[3H]C1[C@H](O[C@H](C1[3H])N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.